molecular formula C10H12BrNO B8724742 4-(bromomethyl)-N,N-dimethylbenzamide

4-(bromomethyl)-N,N-dimethylbenzamide

Número de catálogo: B8724742
Peso molecular: 242.11 g/mol
Clave InChI: OLHGFZZEOLMPSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(bromomethyl)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its electrophilic bromomethyl group allows for selective modifications, facilitating the construction of various functionalized products .
  • Cross-Coupling Reactions :
    • It has been employed in cross-coupling reactions, such as those with lithium acetylides, demonstrating remarkable functional group tolerance. This method allows for the rapid formation of key intermediates used in pharmaceuticals and natural product synthesis .

Medicinal Chemistry Applications

  • Pharmacophore in Drug Design :
    • Research indicates that 4-(Bromomethyl)-N,N-dimethylbenzamide acts as a pharmacophore for developing anti-inflammatory and anticancer agents. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a candidate for enzyme inhibitors and receptor antagonists .
  • Biological Activity :
    • Studies have shown that the compound exhibits significant biological activity, including potential antinociceptive effects. It has been found to interact with biological macromolecules, inhibiting enzymatic functions critical for therapeutic advancements .

Case Studies

StudyApplicationFindings
Study on Antinociceptive Action (1996)Pain ManagementThe compound demonstrated potent analgesic effects, being significantly more effective than common pain relievers like aspirin and acetaminophen .
Cross-Coupling Methodology (2021)Organic SynthesisA novel cross-coupling method using this compound achieved high yields and selectivity for synthesizing various functionalized compounds .
Investigation of Optical Properties (2021)Photodynamic TherapyComplexes involving the compound showed promising results in photodynamic therapy, indicating potential applications in cancer treatment due to their cytotoxic effects on tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(bromomethyl)-N,N-dimethylbenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : A common approach involves bromination of the methyl group in the precursor molecule. For example, refluxing 3-methylphenylacetonitrile with N-bromosuccinimide (NBS, 0.8 eq.) and benzoyl peroxide (0.05 eq.) in acetonitrile under inert conditions yields 57% after purification via flash chromatography (Pentane/EtOAc gradient) . Key parameters include stoichiometric control of NBS, reaction time (16 h), and inert atmosphere to prevent oxidation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology :

  • ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet at δ 4.48 ppm, while the N,N-dimethyl groups resonate as singlets near δ 3.08–2.95 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ ~170 ppm, and the quaternary aromatic carbons adjacent to the bromomethyl group are detected at δ ~138–127 ppm .
  • HRMS : A sodium adduct [M+Na]+ peak at m/z 348.0506 confirms the molecular formula (C₁₄H₁₆BrNO₃) .

Q. How can purity and stability be assessed during storage of this compound?

  • Methodology : Monitor degradation via TLC (hexane:EtOAc 50:50; Rf = 0.31) and periodic ¹H NMR analysis. Store under inert atmosphere at –20°C to mitigate hydrolysis of the bromomethyl group. Use silica gel column chromatography to remove polar byproducts if decomposition occurs .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what strategies minimize competing elimination pathways?

  • Mechanistic Insight : The bromomethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. To suppress elimination (e.g., dehydrohalogenation), use polar aprotic solvents (DMF, DMSO), mild temperatures (<50°C), and excess nucleophile. For example, coupling with pyrimidine derivatives in DMF at 40°C achieves >80% substitution yield .

Q. In cross-coupling reactions, how can this compound serve as a precursor for bioactive molecules like kinase inhibitors?

  • Application : The bromomethyl group facilitates Suzuki-Miyaura or Ullmann couplings to install aryl/heteroaryl moieties. For instance, it was used to synthesize ATP-competitive tyrosine kinase inhibitors (e.g., GLPG3667 derivatives) by coupling with pyridinyl-pyrimidine scaffolds under palladium catalysis (LCMS purity >99%) . Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) to enhance coupling efficiency.

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

  • Structural Analysis : Bromine’s high electron density can complicate X-ray diffraction. Use synchrotron radiation or low-temperature (150 K) data collection to improve resolution. For example, related bromobenzamides crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded networks stabilizing the lattice .

Q. How do solvent systems in column chromatography affect the recovery of this compound?

  • Optimization : Non-polar solvents (pentane/hexane) elute impurities first, while increasing EtOAc polarity (5–20%) selectively elutes the target compound. Automated flash chromatography with a 95:5 to 80:20 pentane:EtOAc gradient achieves >95% recovery .

Q. Data Contradiction and Resolution

Q. Discrepancies in reported yields for bromomethylation: How can experimental variables be standardized?

  • Resolution : Yields vary due to NBS stoichiometry (0.8–1.2 eq.) and initiator choice (e.g., benzoyl peroxide vs. AIBN). Reproducibility requires strict control of radical initiator concentration (0.05–0.1 eq.) and degassing of solvents to exclude oxygen, which quenches radicals .

Propiedades

Fórmula molecular

C10H12BrNO

Peso molecular

242.11 g/mol

Nombre IUPAC

4-(bromomethyl)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3

Clave InChI

OLHGFZZEOLMPSI-UHFFFAOYSA-N

SMILES canónico

CN(C)C(=O)C1=CC=C(C=C1)CBr

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromomethyl-benzoyl chloride (7.0 g, 30.24 mmol), polyvinyl pyridine (9.6 g, 90.7 mmol) and dimethyl amine (15.9 ml, 31.8 mmol, 2.0 M in THF) was stirred at 23° C. for 15 h. The solution was filtered and the solvent removed to give 7.3 g (99% yield) of 4-bromomethyl-N,N-dimethyl-benzamide as a yellow solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.